molecular formula C17H20ClN3O3S B12244345 3-({1-[(2-Chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)-6-methylpyridazine

3-({1-[(2-Chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)-6-methylpyridazine

Cat. No.: B12244345
M. Wt: 381.9 g/mol
InChI Key: VROJHFNVDGHBPS-UHFFFAOYSA-N
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Description

3-({1-[(2-Chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)-6-methylpyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a methoxy group and a pyrrolidine moiety, which is further functionalized with a chlorophenyl methanesulfonyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(2-Chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)-6-methylpyridazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine intermediate, which is then functionalized with the chlorophenyl methanesulfonyl group. This intermediate is subsequently reacted with a methoxy-substituted pyridazine under specific conditions to yield the final product. The reaction conditions often include the use of polar organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-({1-[(2-Chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)-6-methylpyridazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridazine ring or the methanesulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups or replace existing ones.

Scientific Research Applications

3-({1-[(2-Chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)-6-methylpyridazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-({1-[(2-Chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)-6-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-({1-[(2-Bromophenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)-6-methylpyridazine
  • 3-({1-[(2-Fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)-6-methylpyridazine
  • 3-({1-[(2-Iodophenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)-6-methylpyridazine

Uniqueness

The uniqueness of 3-({1-[(2-Chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)-6-methylpyridazine lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity. Compared to similar compounds, the presence of the chlorophenyl group may influence its biological activity and interactions with molecular targets.

Properties

Molecular Formula

C17H20ClN3O3S

Molecular Weight

381.9 g/mol

IUPAC Name

3-[[1-[(2-chlorophenyl)methylsulfonyl]pyrrolidin-3-yl]methoxy]-6-methylpyridazine

InChI

InChI=1S/C17H20ClN3O3S/c1-13-6-7-17(20-19-13)24-11-14-8-9-21(10-14)25(22,23)12-15-4-2-3-5-16(15)18/h2-7,14H,8-12H2,1H3

InChI Key

VROJHFNVDGHBPS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(C2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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